
Uranium hydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uranium hydride is an inorganic compound formed by the combination of uranium and hydrogen. It is known for its pyrophoric nature, meaning it can spontaneously ignite in air. This compound exists in two primary phases: alpha-uranium hydride and beta-uranium hydride, which differ in their crystal structures and formation temperatures. This compound is highly toxic and has significant implications in both nuclear energy and military applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Uranium hydride is typically synthesized by exposing uranium metal to hydrogen gas at elevated temperatures. The reaction proceeds as follows: [ 2U + 3H_2 \rightarrow 2UH_3 ] This reaction occurs at temperatures between 250°C and 300°C. Further heating to about 500°C can reversibly remove the hydrogen, making this compound a convenient starting material for creating reactive uranium powder and various uranium compounds .
Industrial Production Methods: In industrial settings, this compound is produced by heating uranium metal in a hydrogen atmosphere. The process involves careful control of temperature and hydrogen pressure to ensure the formation of the desired hydride phase. The resulting this compound is then used in various applications, including the production of uranium carbide, nitride, and halide compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Uranium hydride undergoes several types of chemical reactions, including:
Oxidation: this compound reacts with oxygen to form uranium dioxide and water. [ 2UH_3 + O_2 \rightarrow 2UO_2 + 3H_2 ]
Reduction: this compound can be reduced back to uranium metal by heating in a vacuum or an inert atmosphere.
Substitution: this compound reacts with water to form uranium dioxide and hydrogen gas. [ 7U + 6H_2O \rightarrow 3UO_2 + 4UH_3 ]
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxygen, water, and various acids. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving this compound include uranium dioxide, hydrogen gas, and various uranium compounds such as uranium carbide and uranium nitride .
Applications De Recherche Scientifique
Uranium hydride has several scientific research applications, including:
Nuclear Energy: this compound is used as a precursor for producing uranium compounds used in nuclear reactors.
Hydrogen Storage: Due to its ability to reversibly absorb and release hydrogen, this compound is studied for its potential in hydrogen storage applications.
Material Science: Research on this compound helps understand hydrogen embrittlement and corrosion in uranium-based materials.
Superconductivity: Recent studies have explored the potential of this compound compounds to exhibit high-temperature superconductivity.
Mécanisme D'action
The mechanism by which uranium hydride exerts its effects involves the absorption and release of hydrogen atoms. The hydrogen atoms diffuse through the uranium lattice, forming a network of brittle hydride over the grain boundaries. This process can lead to hydrogen embrittlement, causing the physical disintegration of the parent uranium metal. The molecular targets and pathways involved include the formation of uranium-hydrogen bonds and the subsequent expansion of the uranium lattice .
Comparaison Avec Des Composés Similaires
Thorium Hydride: Similar to uranium hydride, thorium hydride is formed by the reaction of thorium with hydrogen. It also exhibits pyrophoric properties and is used in nuclear applications.
Plutonium Hydride: Plutonium hydride is another actinide hydride with similar properties to this compound, including pyrophoricity and toxicity.
Uniqueness of this compound: this compound is unique due to its specific applications in nuclear energy and its potential for high-temperature superconductivity. Its ability to reversibly absorb and release hydrogen makes it a valuable compound for hydrogen storage research. Additionally, the study of this compound provides insights into hydrogen embrittlement and corrosion processes in uranium-based materials .
Propriétés
Numéro CAS |
51680-55-8 |
|---|---|
Formule moléculaire |
H6U-6 |
Poids moléculaire |
244.077 g/mol |
Nom IUPAC |
hydride;uranium |
InChI |
InChI=1S/U.6H/q;6*-1 |
Clé InChI |
WCHACNOGUNACFT-UHFFFAOYSA-N |
SMILES canonique |
[H-].[H-].[H-].[H-].[H-].[H-].[U] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


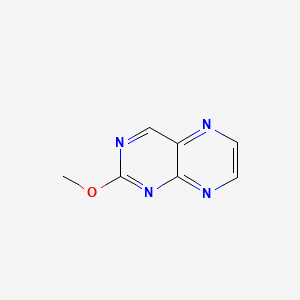
![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
![Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-](/img/structure/B12640950.png)
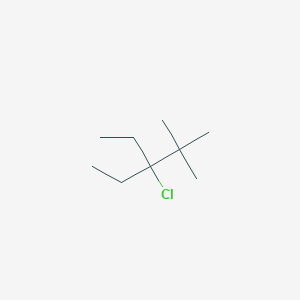
![9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12640961.png)
![2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol](/img/structure/B12640967.png)
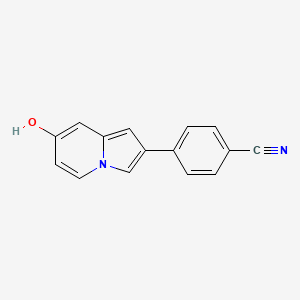
![N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12640983.png)

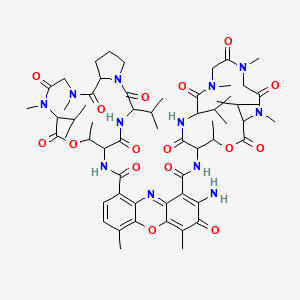

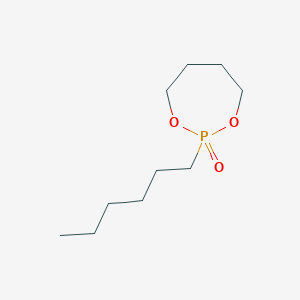
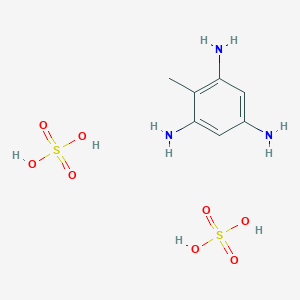
![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one](/img/structure/B12641013.png)
